Acridine hydrochloride

Descripción general

Descripción

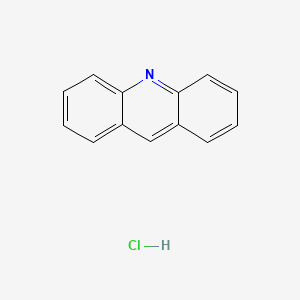

Acridine hydrochloride is a derivative of acridine, an organic compound and nitrogen heterocycle with the formula C₁₃H₉N. Acridine itself is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of acridine with hydrochloric acid. The process typically involves dissolving acridine in a suitable solvent, such as ethanol, and then adding hydrochloric acid to form this compound. The reaction is usually carried out at room temperature and monitored until the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction of acridine from coal tar. The extracted acridine is then purified and reacted with hydrochloric acid to produce this compound. This method ensures a high yield of the compound and is cost-effective for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Acridine hydrochloride undergoes various chemical reactions, including:

N-Alkylation: Reaction with alkyl iodides to form alkyl acridinium iodides.

Oxidation: Oxidation with potassium permanganate to yield acridinic acid.

Common Reagents and Conditions:

N-Alkylation: Alkyl iodides and alkaline potassium ferricyanide.

Oxidation: Potassium permanganate.

Reduction: Hydrogenation or chemical reducing agents.

Major Products:

N-Alkylation: Alkyl acridinium iodides.

Oxidation: Acridinic acid.

Reduction: 9,10-Dihydroacridines

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Acridine and its derivatives, including acridine hydrochloride, have been extensively studied for their medicinal properties. They serve as DNA intercalators , which can bind to DNA and influence its function. This property is particularly useful in the development of anticancer agents.

Anticancer Activity

Acridine derivatives have shown significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that acridine-based compounds exhibit low biotoxicity against non-cancerous cells while maintaining high efficacy against cancerous cells. A notable compound, 2-nitroacridone, has an IC50 value of 0.45 μM against acetylcholinesterase, comparable to Tacrine, a standard treatment for Alzheimer's disease .

| Compound | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| 2-Nitroacridone | Various | 0.45 | |

| Acridine Imidazolium | Selected Cancer Types | Varies |

Antimicrobial Properties

This compound has been used as an antiseptic agent. During World War II, 5-aminothis compound was employed in treating infected wounds when other antibiotics were ineffective . Its effectiveness against bacterial infections highlights its potential as a therapeutic agent.

Antiviral Applications

Recent studies have indicated that acridine derivatives possess antiviral properties. For instance, an this compound derivative was found to be effective against the Rift Valley fever virus . This suggests potential applications in developing antiviral medications.

Environmental Applications

Acridine compounds are also being explored for their environmental applications due to their ability to act as inhibitors in corrosion processes and as biosensors for detecting pollutants.

Corrosion Inhibition

Research has shown that acridines can function as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds is attributed to their ability to adsorb onto metal surfaces, forming protective layers .

Biosensing

Acridine derivatives are utilized in biosensors for detecting various substances, including heavy metals and biological toxins. Their strong fluorescence properties make them suitable candidates for developing sensitive detection methods .

Case Studies

Several case studies demonstrate the practical applications of this compound:

-

Case Study 1: Anticancer Research

A study evaluated the cytotoxic effects of various acridine derivatives on prostate cancer cell lines (PC-3M and LNCaP). The results indicated substantial cytotoxicity with IC50 values in the nanomolar range . -

Case Study 2: Antimicrobial Efficacy

Clinical trials involving 5-aminothis compound showed improved outcomes in infected surgical wounds compared to traditional treatments .

Mecanismo De Acción

The primary mechanism of action of acridine hydrochloride involves DNA intercalation. The compound inserts itself between adjacent base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits transcription and translation processes, leading to the inhibition of cell proliferation. This compound also affects various enzymes involved in DNA replication and repair, further contributing to its biological effects .

Comparación Con Compuestos Similares

Quinacrine: Another acridine derivative used as an antimalarial and antimicrobial agent.

Amsacrine: An acridine derivative used as an anticancer agent.

Proflavine: An acridine derivative with antiseptic properties.

Uniqueness: Acridine hydrochloride is unique due to its specific structural features and its ability to intercalate DNA. This property makes it particularly useful in biological and medical research, especially in studies involving DNA interactions and enzyme inhibition. Compared to other similar compounds, this compound has shown a broader range of applications and higher efficacy in certain biological assays .

Actividad Biológica

Acridine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, mechanisms of action, and various applications of this compound, supported by data tables and case studies.

This compound, with the chemical formula CHN·HCl, is a derivative of acridine. It is known for its ability to intercalate into nucleic acids, making it useful in various biological applications. The compound exhibits fluorescence properties, which are exploited in molecular biology techniques.

This compound primarily interacts with nucleic acids through intercalation. This interaction can disrupt DNA replication and transcription processes, leading to cytotoxic effects in cells. The compound has been shown to bind preferentially to double-stranded DNA, emitting green fluorescence, while binding to single-stranded DNA or RNA results in red fluorescence. This property is utilized in assays for cell cycle analysis and apoptosis detection .

Biological Activities

This compound exhibits a wide range of biological activities:

- Anticancer Activity : Studies have demonstrated that acridine derivatives possess significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (WRL-68) cancer cells. For instance, acridine derivatives showed moderate cytotoxicity with IC values ranging from 86 μM to lower concentrations depending on the specific derivative used .

- Antimicrobial Properties : Acridine and its derivatives have been tested against a variety of bacterial strains, showing promising antibacterial activity. For example, 2-nitroacridone exhibited an IC value of 0.45 μM against acetylcholinesterase, indicating potential as an antimicrobial agent .

- Antiviral Effects : Research indicates that acridine derivatives can inhibit viral replication by disrupting the viral genome within host cells. This property has been explored in the context of treating viral infections .

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various acridine derivatives on different cancer cell lines using the MTT assay. Results indicated that certain derivatives had IC values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

- Antimicrobial Efficacy : In a series of experiments, 2-nitroacridone was tested against multiple bacterial strains, demonstrating potent activity comparable to established antibiotics. This highlights its potential role in addressing antibiotic resistance .

- Fluorescence Applications : this compound's fluorescent properties have been utilized in flow cytometry and fluorescence microscopy for studying cell cycle dynamics and apoptosis in various cell types .

Table 1: Biological Activities of Acridine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC Value |

|---|---|---|---|

| Acridine | Anticancer | MCF-7 | 86 μM |

| 2-Nitroacridone | Antimicrobial | Various Bacteria | 0.45 μM |

| Acrifoline | Kinase Inhibition | Various Kinases | 0.075 - 9 μM |

| Inubosin B | Ngn2 Promoter | N/A | Dose-dependent |

Propiedades

IUPAC Name |

acridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUESTGHCVFYOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938998 | |

| Record name | Acridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17784-47-3 | |

| Record name | Acridine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.